molecular formula C14H15N3O4 B2846514 5-[[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]methyl]furan-2-carboxylic acid CAS No. 2220171-14-0

5-[[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]methyl]furan-2-carboxylic acid

Cat. No. B2846514
M. Wt: 289.291
InChI Key: KPFJIAQJXBQKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid” is a trifunctional building block used for chemical probe synthesis . It contains a light-activated diazirine, an alkyne tag, and a carboxylic acid synthetic handle .


Synthesis Analysis

This compound is typically used in chemical probe synthesis . When appended to a ligand or pharmacophore through its acid linker, it allows for UV light-induced covalent modification of a biological target .


Molecular Structure Analysis

The empirical formula of this compound is C8H10N2O2 . Its molecular weight is 166.18 .


Chemical Reactions Analysis

The compound is used in click chemistry reactions .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .

Safety And Hazards

The compound is classified as self-reactive . It has a GHS02 hazard pictogram, with the signal word “Danger” and the hazard statement H242 .

Future Directions

The compound has potential for downstream applications via the alkyne tag . It can be used alone or in parallel with other multi-functional building blocks to discover the optimal probe for chemical biology experiments .

properties

IUPAC Name

5-[[3-(3-but-3-ynyldiazirin-3-yl)propanoylamino]methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-2-3-7-14(16-17-14)8-6-12(18)15-9-10-4-5-11(21-10)13(19)20/h1,4-5H,3,6-9H2,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFJIAQJXBQKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(N=N1)CCC(=O)NCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]methyl]furan-2-carboxylic acid

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